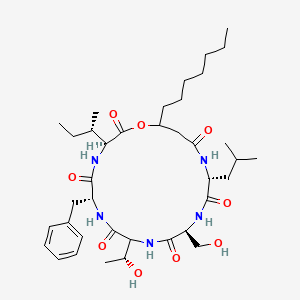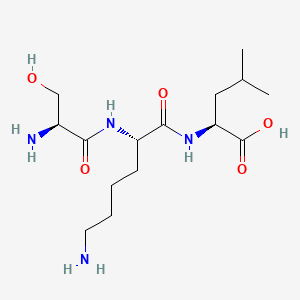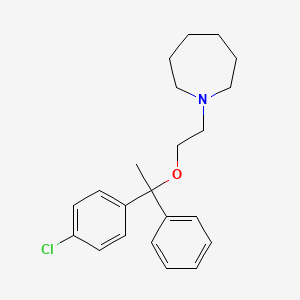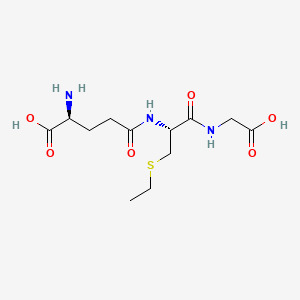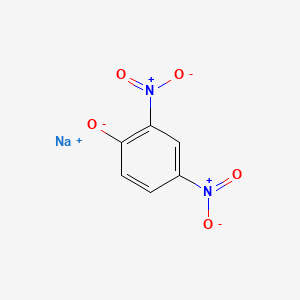
2,4-二硝基酚钠
描述
Sodium 2,4-dinitrophenolate is an organic compound with the molecular formula C6H3N2NaO5 . It is also known by other names such as 2,4-Dinitrophenol sodium salt, Sodium 2,4-dinitrophenoxide, and Sodium 2,4-dinitrophenol .
Molecular Structure Analysis
The molecular structure of Sodium 2,4-dinitrophenolate consists of a phenol ring with two nitro groups and a sodium atom . The InChI string representation of the molecule is InChI=1S/C6H4N2O5.Na/c9-6-2-1-4 (7 (10)11)3-5 (6)8 (12)13;/h1-3,9H;/q;+1/p-1 .
Chemical Reactions Analysis
While specific chemical reactions involving Sodium 2,4-dinitrophenolate were not found in the search results, it’s known that 2,4-Dinitrophenol (DNP) causes uncoupling of oxidative phosphorylation . This process leads to the breakdown of carbohydrates and fats .
Physical And Chemical Properties Analysis
Sodium 2,4-dinitrophenolate has a molecular weight of 206.09 g/mol . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 205.99396548 g/mol .
科学研究应用
线粒体活性和能量代谢2,4-二硝基酚钠因其对线粒体活性和能量代谢的影响而受到认可。它解偶联氧化磷酸化,影响组织(包括神经组织)中的代谢过程,通过减少 ATP 的可用性,导致细胞内离子浓度的变化 (Godfraind, Krnjević, & Pumain, 1970)。这一特性使其成为理解细胞内能量驱动过程的研究主题。
植物生理学在植物生理学领域,2,4-二硝基酚钠已被用于研究植物中钠的吸收和转运。研究表明,它影响豆类和棉花植物中钠的保留和移动,影响这些植物如何管理钠的吸收和分布,这对于它们的耐盐机制至关重要 (Pearson, 1967).
非线性光学材料该化合物因其在非线性光学材料开发中的潜力而受到探索。2,4-二硝基酚钠一水合物已被合成并表征其光学性质,包括其二次谐波发生能力,这是光子学和光电子学领域的关键因素 (Guru Prasad, Krishnakumar, & Nagalakshmi, 2013).
环境应用在环境科学中,2,4-二硝基酚钠因其在废水处理中的用途而受到研究,特别是用于去除重金属离子。用 2,4-二硝基苯肼(包含 2,4-二硝基酚钠)改性的纳米氧化铝在从水样中吸附金属阳离子方面显示出前景,突出了其在减轻重金属污染方面的潜力 (Afkhami, Saber-Tehrani, & Bagheri, 2010).
安全和危害
Sodium 2,4-dinitrophenolate is associated with significant risks. 2,4-Dinitrophenol (DNP), a related compound, is known to cause rapid weight loss but is associated with an unacceptably high rate of significant adverse effects . It is sold mostly over the internet under various names as a weight loss/slimming aid .
属性
IUPAC Name |
sodium;2,4-dinitrophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5.Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;/h1-3,9H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOHQJVXBQAVNW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020524 | |
| Record name | 2,4-Dinitrophenol sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,4-dinitrophenolate | |
CAS RN |
1011-73-0 | |
| Record name | Sodium 2,4-dinitrophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-dinitro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dinitrophenol sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,4-dinitrophenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2,4-DINITROPHENOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D4S1GYRS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

